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Compound of Interest

Compound Name:
5-bromo-3,3-dimethyl-3H-

isobenzofuran-1-one

CAS No.: 1029696-37-4

Cat. No.: B2922254 Get Quote

5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one, also known as 5-bromo-3,3-

dimethylphthalide, is a halogenated derivative belonging to the isobenzofuranone chemical

class. The core isobenzofuranone structure, which consists of a benzene ring fused to a γ-

lactone ring, is a "privileged scaffold" in medicinal chemistry. This framework is prevalent in

numerous natural products and synthetic molecules exhibiting a wide spectrum of biological

activities, including antioxidant, antifungal, anti-platelet, and antiproliferative properties.[1][2][3]

[4]

While specific research on the title compound (CAS 1029696-37-4) is not extensively

published, its structural features—namely the reactive aryl bromide and the gem-dimethyl

group at the C3 position—position it as a valuable and intriguing building block for drug

discovery and chemical biology. The bromine atom serves as a versatile synthetic handle for

diversification through cross-coupling reactions, while the gem-dimethyl group imparts steric

bulk and increased lipophilicity, which can significantly influence pharmacokinetic properties

and binding interactions.

This guide provides a comprehensive technical overview of 5-bromo-3,3-dimethyl-3H-
isobenzofuran-1-one, grounded in the established chemistry of the phthalide class. We will

explore its physicochemical properties, propose logical synthetic strategies, analyze its

potential reactivity for library generation, and predict its key spectroscopic features to support

researchers in its application.
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Physicochemical & Structural Data
A clear understanding of a compound's fundamental properties is the starting point for any

research endeavor. The key identifiers and calculated properties for 5-bromo-3,3-dimethyl-
3H-isobenzofuran-1-one are summarized below.

Figure 1. Chemical Structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one

Click to download full resolution via product page

Figure 1. Chemical Structure of the topic compound.

Table 1: Core Properties and Identifiers

Property Value Source

CAS Number 1029696-37-4

Molecular Formula C₁₀H₉BrO₂

Molecular Weight 241.08 g/mol

Synonyms
5-bromo-3,3-dimethyl-2-

benzofuran-1(3H)-one

InChI

1S/C10H9BrO2/c1-10(2)8-5-

6(11)3-4-7(8)9(12)13-10/h3-

5H,1-2H3

InChIKey
JYFGZJHNKDPESK-

UHFFFAOYSA-N

Purity (Typical) ≥97%

Synthetic Strategy and Methodologies
While a definitive, published synthesis for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is

not readily available, a logical synthetic pathway can be designed by combining established
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methods for creating the 5-bromophthalide core with subsequent C3-position functionalization.

The primary challenge lies in the introduction of the gem-dimethyl group onto the lactone ring.

Proposed Synthetic Workflow: A Multi-Step Approach
The most plausible route begins with a readily available starting material and proceeds through

the key intermediate, 5-bromophthalide.

Figure 2. Proposed multi-step synthesis from Phthalic Imide.

Protocol Detail: Synthesis of Key Intermediate 5-
Bromophthalide
This protocol is adapted from established industrial syntheses that utilize a Sandmeyer-type

reaction.[5][6][7]

Step 1: Nitration of Phthalic Imide

Carefully add Phthalic Imide to a mixture of fuming nitric acid and sulfuric acid at a controlled

temperature (typically below 10°C).

Allow the reaction to proceed until TLC or HPLC analysis indicates complete consumption of

the starting material.

Pour the reaction mixture over ice and filter the resulting precipitate to isolate 4-

Nitrophthalimide.

Step 2: Reduction of the Nitro Group

Suspend 4-Nitrophthalimide in an appropriate solvent (e.g., water with a base).

Add a reducing agent, such as zinc powder in sodium hydroxide solution, in portions while

maintaining a low temperature.[5]

After the reaction is complete, filter the mixture and acidify the filtrate to precipitate 5-

Aminophthalide.

Step 3: Diazotization and Bromination (Sandmeyer Reaction)
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Dissolve 5-Aminophthalide in hydrobromic acid and cool the solution to 0-5°C.

Add a solution of sodium nitrite dropwise to form the diazonium salt.

In a separate vessel, prepare a hot solution (70-75°C) of cuprous bromide in hydrobromic

acid.[6]

Slowly add the diazonium salt solution to the hot cuprous bromide solution. Effervescence

(N₂ gas) will be observed.

Maintain the temperature for a period (e.g., 2 hours) to ensure the reaction goes to

completion.[6]

Cool the mixture, filter the crude product, wash thoroughly with water, and dry to obtain 5-

Bromophthalide.

Step 4: Gem-Dimethylation at C3 (Conceptual)

Causality: The protons at the C3 position of 5-bromophthalide are acidic due to their

proximity to the carbonyl group. A strong, non-nucleophilic base like Lithium

Diisopropylamide (LDA) is required to deprotonate this position to form a carbanion.

Dissolve 5-Bromophthalide in a dry, aprotic solvent (e.g., THF) under an inert atmosphere

(Argon or Nitrogen) and cool to -78°C.

Slowly add a solution of LDA (approx. 2.2 equivalents) to the mixture.

After stirring for a period to ensure complete deprotonation, add an excess of methyl iodide

(a methylating agent).

Allow the reaction to slowly warm to room temperature and proceed until completion.

Quench the reaction with a saturated aqueous solution of ammonium chloride and perform a

standard aqueous workup followed by purification (e.g., column chromatography) to isolate

the target compound.

Reactivity and Application in Drug Discovery
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The true value of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one lies in its potential as a

versatile intermediate for creating novel compound libraries. Its reactivity is dominated by the

aryl bromide functionality.

Core Reactions for Derivatization

Derivatization Pathways

5-Bromo-3,3-dimethyl-
3H-isobenzofuran-1-one
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Figure 3. Key reactivity and derivatization opportunities.

Palladium-Catalyzed Cross-Coupling: The C-Br bond is an ideal site for forming new carbon-

carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal

chemistry.[8]

Suzuki Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce

diverse aromatic systems. This is critical for modulating properties like solubility, protein

binding, and cell permeability.

Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear

extensions of the core structure, useful for probing deep binding pockets in target proteins.
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Buchwald-Hartwig Amination: Introduction of primary or secondary amines can install key

hydrogen bond donors/acceptors, often essential for target engagement.

Lactone Ring-Opening: The lactone is susceptible to nucleophilic attack. Reaction with

amines, for example, would yield the corresponding amides, transforming the scaffold into a

different class of compounds while retaining the core brominated aromatic ring for further

functionalization.

Given the emerging interest in isobenzofuranone derivatives as neuroprotective agents via

inhibition of the TREK-1 potassium channel, this compound represents a starting point for

developing novel therapeutics for conditions like ischemic stroke.[9][10]

Predicted Spectroscopic Data
For researchers synthesizing or using this compound, spectroscopic confirmation is critical.

Based on its structure and data from analogous phthalides, the following spectral

characteristics are predicted.[1][2]

Table 2: Predicted Spectroscopic Characterization
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Technique Predicted Features Rationale

¹H NMR
δ ~7.5-7.8 ppm (m, 3H, Ar-H)δ

~1.6 ppm (s, 6H, -C(CH₃)₂)

The three aromatic protons will

appear in the typical downfield

region. The six protons of the

two methyl groups will be

equivalent and appear as a

sharp singlet further upfield.

¹³C NMR

δ ~170 ppm (C=O)δ ~120-150

ppm (Ar-C)δ ~90 ppm (-O-

C(CH₃)₂)δ ~25 ppm (-C(CH₃)₂)

The lactone carbonyl carbon is

highly deshielded. The

aromatic carbons will appear in

their characteristic region, with

the carbon attached to the

bromine showing a distinct

chemical shift. The quaternary

C3 carbon will be significantly

downfield due to the attached

oxygen. The methyl carbons

will be upfield.

FT-IR ~1760 cm⁻¹ (strong, sharp)

This strong absorption is

characteristic of the C=O

stretch in a five-membered

lactone (γ-lactone).

Safety and Handling
According to supplier safety data, 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one is

classified as a warning-level hazard.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319

(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures: Standard laboratory personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be used. All manipulations should be

performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and

eyes.
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Conclusion
5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one (CAS 1029696-37-4) is a strategically

designed chemical building block. While direct biological data on this specific molecule is

sparse, its structure is rooted in the pharmacologically significant isobenzofuranone family. The

combination of a reactive aryl bromide handle and a lipophilic gem-dimethyl group makes it an

ideal substrate for the synthesis of compound libraries targeting a range of biological

endpoints, from oncology to neuroprotection. The synthetic and analytical framework provided

in this guide offers researchers a solid foundation for incorporating this promising intermediate

into their drug discovery and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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